molecular formula C15H12O B032374 9-Phenanthrenemethanol CAS No. 4707-72-6

9-Phenanthrenemethanol

Cat. No. B032374
CAS RN: 4707-72-6
M. Wt: 208.25 g/mol
InChI Key: YTBUBUXQLGFKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 9-Phenanthrenemethanol and its derivatives involves several innovative approaches. For example, palladium-catalyzed aryne annulation by o-halostyrenes and o-halo allylic benzenes has been utilized for synthesizing functionally substituted 9-fluorenylidenes and 9,10-phenanthrenes, showcasing the versatility of this compound in forming carbocyclic ring systems in a single synthetic step (Worlikar & Larock, 2009). Additionally, methods involving the reaction of the anions of 9-phenanthrol with aryl halides have led to the efficient synthesis of 9,10-disubstituted phenanthrenes (Tempesti, Pierini, & Baumgartner, 2005).

Molecular Structure Analysis

The molecular structure of 9-Phenanthrenemethanol derivatives has been extensively studied, revealing insights into their complex geometries and structural characteristics. For instance, the synthesis of distorted phenanthrenes like 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes highlighted the impact of substitution patterns on molecular geometry, leading to significant changes in their optical properties (Konishi et al., 2018).

Chemical Reactions and Properties

9-Phenanthrenemethanol participates in various chemical reactions that underline its chemical properties. The formation of 9,10-phenanthrenequinone through atmospheric gas-phase reactions of phenanthrene signifies the compound's reactivity and its potential environmental impacts (Wang, Atkinson, & Arey, 2007). Another study demonstrated the cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones leading to functionalized 9-amino-10-arylphenanthrenes, showcasing the synthetic utility of 9-Phenanthrenemethanol derivatives (Liu et al., 2018).

Physical Properties Analysis

The physical properties of 9-Phenanthrenemethanol derivatives have been the focus of several studies. The electrochemical polymerization of 9-cyanophenanthrene and the characterization of its polymer revealed important aspects regarding the electrical conductivity and thermal stability, indicating the potential of these compounds in materials science (Yu et al., 2009).

Scientific Research Applications

  • Bioassay Stabilization : 9-triphenylphosphoniomethyl-phenanthrene chloride is used to stabilize bioassays, preserving their urea content unchanged for extended periods. This makes it a valuable tool for studying metabolic processes in remote areas without access to biochemical laboratories (Iarmol'chuk, 1998).

  • Cardioprotection and Stroke Mitigation : 9-phenanthrol, a derivative, acts as a TRPM4 channel inhibitor and has potential cardioprotective effects against ischemia-reperfusion injuries. It also reduces ischemic stroke injuries (Guinamard, Hof, & Del Negro, 2014).

  • Antimalarial Activity : Halogen-containing 9-phenanthrene amino alcohols exhibit active antimalarial properties against Plasmodium berghei in mice, with some derivatives showing optimal efficacy (Nodiff et al., 1975). Additionally, Methylthio- and methylsulfonyl-substituted 9-phenanthrenemethanols also display promising antimalarial activity (Markovac & Lamontagne, 1976).

  • Cardiopulmonary Effects : Different phenanthrenemethanols show varying effects on the cardiopulmonary system in animals. For instance, NIH 204 increases pulmonary resistance and triggers catecholamine release in dogs (Ruiz, Belej, & Aviado, 1970).

  • Interactions with Biomacromolecules : 9-hydroxyphenanthrene can form complexes with human serum albumin, primarily through hydrophobic interactions and hydrogen bonding, impacting biomacromolecules (Zhang, Gao, Huang, & Wang, 2020).

  • Atmospheric Chemistry : The reactions of phenanthrene in the atmosphere, such as with OH and NO3 radicals, are significant sources of 9,10-phenanthrenequinone, impacting ambient atmospheric conditions (Wang, Atkinson, & Arey, 2007).

  • Bioremediation of Pollution : Phomopsis liquidambari, an endophytic fungus, can biodegrade phenanthrene in vitro and in vivo, reducing its accumulation in rice seedlings. This offers potential applications in bioremediation of pollution-related issues (Fu et al., 2018).

  • Biological Activities in Medicine : Phenanthrenes found in plants exhibit various biological activities such as cytotoxicity, antimicrobial, and anti-inflammatory properties. They have been used in traditional medicine (Kovács, Vasas, & Hohmann, 2008).

  • Environmental Applications : Fe3O4-4,4'-BIPHENY nanomaterial is effective in removing 9-Phenanthrol from the air, thereby reducing health and environmental risks (Wei et al., 2022).

Safety And Hazards

The safety and hazards associated with 9-Phenanthrenemethanol are not explicitly mentioned in the retrieved papers. For detailed safety information, it is recommended to refer to material safety data sheets or databases like PubChem .

Future Directions

The future research direction of 9-hydroxyphenanthrene, a derivative of 9-Phenanthrenemethanol, includes the development of strategies for its regioselective functionalization, especially on C1–C8 sites . This could promote the application of phenanthrene in various fields .

properties

IUPAC Name

phenanthren-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBUBUXQLGFKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277351
Record name 9-Phenanthrenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenanthrenemethanol

CAS RN

4707-72-6
Record name 9-Phenanthrenemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenanthrenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Phenanthrenemethanol
Reactant of Route 2
9-Phenanthrenemethanol
Reactant of Route 3
9-Phenanthrenemethanol
Reactant of Route 4
Reactant of Route 4
9-Phenanthrenemethanol
Reactant of Route 5
Reactant of Route 5
9-Phenanthrenemethanol
Reactant of Route 6
Reactant of Route 6
9-Phenanthrenemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.